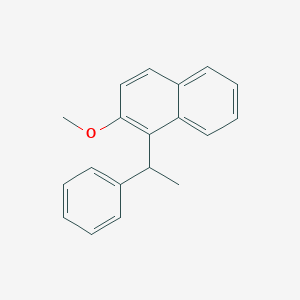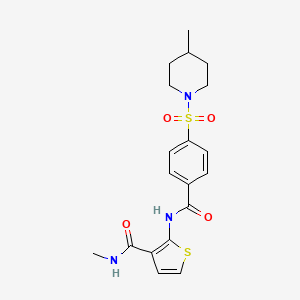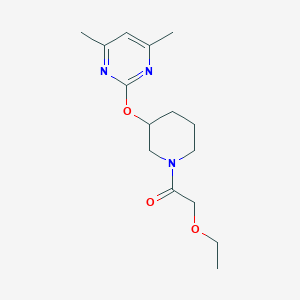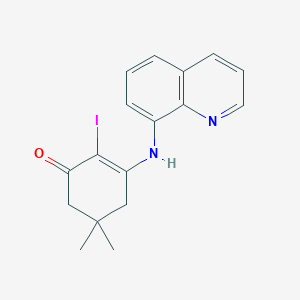
2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one involves complex organic reactions that often employ palladium-catalysed cyclisation processes or other catalysts to achieve high yields. For instance, palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide has been utilized to synthesize furo[3,2-c]quinolin-4(5H)-ones, showcasing a method that could be adapted for the synthesis of related compounds (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was analyzed, revealing important conformational details and intramolecular hydrogen bonding (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving related compounds often explore the reactivity of the quinoline moiety. For example, the reactivity of 8-(dimesitylboryl)quinoline with various agents leads to hydrolysis and coordination to metals like Cu(I), Ag(I), and Pd(II), indicating a diverse chemical reactivity that could be applicable to 2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one (Son et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Enaminoketones : 2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one, as part of the enaminoketones family, has been synthesized and studied for its structural properties. These compounds exhibit interesting chemical behaviors, such as forming salts of enol-ketimine and undergoing various reactions, including halogenation and reaction with phenyl isocyanates (Jirkovsky, 1974).
Crystal Structure Characterization : The crystal structure of similar compounds has been characterized using X-ray single-crystal diffraction, revealing insights into their molecular conformations and intramolecular hydrogen bonding (Shi et al., 2007).
Applications in Drug Synthesis and Cancer Research
Anticancer and Radioprotective Agents : Research has demonstrated the use of related compounds in synthesizing novel quinolines, which showed potential as anticancer and radioprotective agents. This highlights the importance of these compounds in medicinal chemistry (Ghorab et al., 2008).
Synthesis of Novel Quinolines : The compound's analogs have been used in synthesizing novel quinolines, which are of interest due to their potential therapeutic applications, including in cancer treatment (Jiang et al., 2007).
Chemical Reactions and Transformations
Lithiation and Substitution Reactions : The compound has been involved in studies focusing on lithiation and subsequent reactions with various electrophiles, demonstrating its versatility in organic synthesis (Smith et al., 2003).
Enolate Salts Synthesis : It has been used in the synthesis of enolate salts, leading to N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, which are analogs of known pharmaceuticals (Yermolayev et al., 2008).
Catalysis and Green Chemistry
Nickel-Catalyzed Reactions : The compound has been used in nickel-catalyzed regio- and stereoselective reactions, demonstrating its role in developing more efficient synthetic methods (Jou et al., 1998).
Palladium-Catalyzed Cross-Coupling : In palladium-catalyzed processes, the compound has facilitated C–I and C–H bond activation, underlining its utility in advanced organic synthesis (Mphahlele et al., 2011).
Microwave-Assisted Synthesis : It has been part of microwave-assisted synthesis studies, indicating its potential in green chemistry and material science applications (Elgemeie et al., 2015).
Hydrogen Bonding Studies : Investigations into hydrogen bonding in compounds like 2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one have provided insights into their supramolecular chemistry and potential applications in material science (Bertolasi et al., 1998).
Propiedades
IUPAC Name |
2-iodo-5,5-dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O/c1-17(2)9-13(15(18)14(21)10-17)20-12-7-3-5-11-6-4-8-19-16(11)12/h3-8,20H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOLVNPFDUEAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)
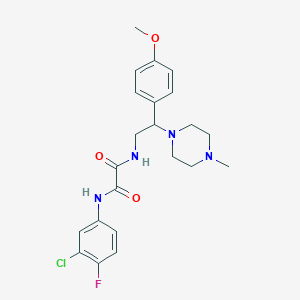
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)
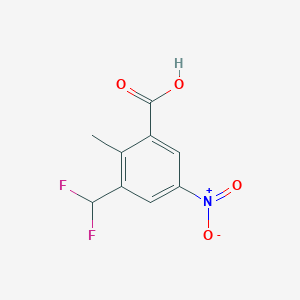
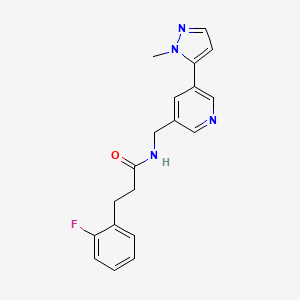
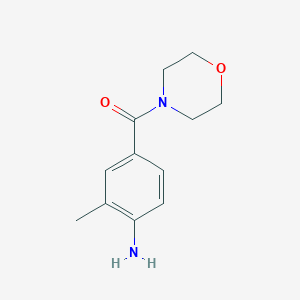
![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)
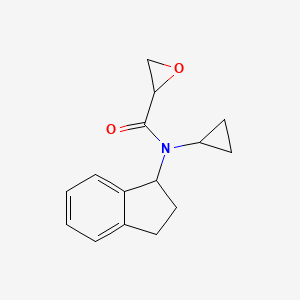
![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)
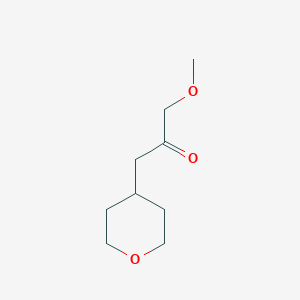
![rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B2486255.png)
